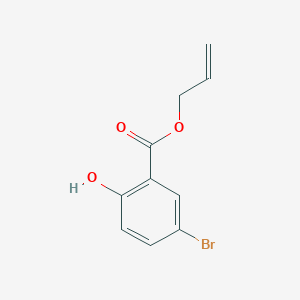

Allyl 5-bromo-2-hydroxybenzoate

説明

Allyl 5-bromo-2-hydroxybenzoate is an allyl ester derivative of 5-bromo-2-hydroxybenzoic acid. Its structure features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the aromatic ring, combined with an allyl ester moiety. These functional groups confer unique physicochemical properties: the bromine atom is electron-withdrawing, enhancing stability and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

特性

CAS番号 |

220340-67-0 |

|---|---|

分子式 |

C10H9BrO3 |

分子量 |

257.08 g/mol |

IUPAC名 |

prop-2-enyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6,12H,1,5H2 |

InChIキー |

GOAOVVWTYUPUCB-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)Br)O |

正規SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)Br)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of allyl esters, which vary in substituents on the aromatic ring or the ester side chain. Below is a detailed comparison with structurally and functionally related compounds:

Allyl Esters with Halogen Substituents

- Allyl 5-bromo-2-hydroxybenzoate : The bromine atom increases molecular weight (265.1 g/mol) and lipophilicity (predicted logP ≈ 2.8). The hydroxyl group enhances solubility in aqueous environments.

- Allyl chloroacetate : Contains a chlorine atom on the acetate chain instead of the aromatic ring. Chlorine’s smaller atomic radius and lower lipophilicity (logP ≈ 1.5) result in reduced membrane permeability compared to brominated analogs .

- Allyl cyanoacetate: The cyano group (-CN) is strongly electron-withdrawing, increasing reactivity but reducing stability under acidic conditions. Its antimicrobial potency is moderate, likely due to poor cellular uptake .

Allyl Aromatic Esters with Hydroxyl/Methoxy Groups

- Allyl 2-hydroxypropanoate: Features a hydroxyl group on the aliphatic chain rather than the aromatic ring. This configuration reduces aromatic π-π interactions, leading to weaker binding to bacterial targets compared to Allyl 5-bromo-2-hydroxybenzoate .

- Eugenol (Allyl 3-methoxy-4-hydroxybenzene): The methoxy group at the 3-position is electron-donating, reducing electrophilicity and antimicrobial potency. Studies show eugenol is 30–50% less effective than Allyl 5-bromo-2-hydroxybenzoate’s structural analogs against Staphylococcus aureus biofilms .

Non-Allyl Brominated Benzoates

- Propyl 5-bromo-2-hydroxybenzoate : Replacing the allyl group with a propyl chain decreases antimicrobial activity by 60–70%, as the allyl moiety enhances membrane disruption and intracellular uptake .

- Methyl 5-bromo-2-hydroxybenzoate : The shorter methyl ester reduces steric hindrance but limits lipophilicity, resulting in lower biofilm penetration compared to allyl derivatives .

Research Findings and Data

Antimicrobial Activity

Structural and Electronic Effects

- Electron-Withdrawing Groups (Br, Cl) : Increase stability and lipid solubility but may reduce reactivity with nucleophilic bacterial targets.

- Electron-Donating Groups (OH, OCH₃) : Improve solubility but diminish electrophilic interactions with microbial membranes.

- Allyl vs. Alkyl Chains : Allyl’s conjugated double bond enhances resonance stabilization and interaction with hydrophobic membrane components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。